![molecular formula C34H70O2 B13784060 Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis- CAS No. 67923-79-9](/img/structure/B13784060.png)
Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis-: is a chemical compound with the molecular formula C34H70O2 and a molecular weight of 510.93 g/mol . This compound is also known by its synonym isooctanal diisotridecyl acetal . It is characterized by its unique structure, which includes two isotridecane groups linked by a methylheptylidene bis(oxy) bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- typically involves the reaction of isooctanal with isotridecyl alcohol under acidic conditions to form the acetal . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and involves refluxing the reactants in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the oxy groups can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halides, amines, in the presence of suitable catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of prodrugs and drug delivery systems .
Industry: In the industrial sector, Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- is used as a plasticizer and a stabilizer in the production of polymers and resins .
Mechanism of Action
The mechanism of action of Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- involves its interaction with molecular targets through its acetal linkages . These linkages can undergo hydrolysis under acidic or basic conditions, releasing the parent alcohols and aldehydes . The compound can also interact with enzymes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Isotridecane: A hydrocarbon with similar chain length but without the acetal linkage.
Isooctanal: An aldehyde used in the synthesis of Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis-.
Isotridecyl Alcohol: An alcohol used in the synthesis of the compound.
Uniqueness: Isotridecane, 1,1’-[(methylheptylidene)bis(oxy)]bis- is unique due to its acetal linkage, which imparts distinct chemical and physical properties compared to its similar compounds . This linkage allows for specific interactions and reactions that are not possible with the individual components .
Properties
CAS No. |
67923-79-9 |
|---|---|
Molecular Formula |
C34H70O2 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
11-methyl-1-[2-(11-methyldodecoxy)octan-2-yloxy]dodecane |
InChI |
InChI=1S/C34H70O2/c1-7-8-9-24-29-34(6,35-30-25-20-16-12-10-14-18-22-27-32(2)3)36-31-26-21-17-13-11-15-19-23-28-33(4)5/h32-33H,7-31H2,1-6H3 |
InChI Key |
VZIHSPBCPJODIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


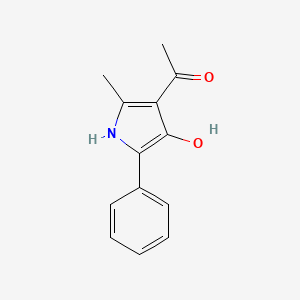
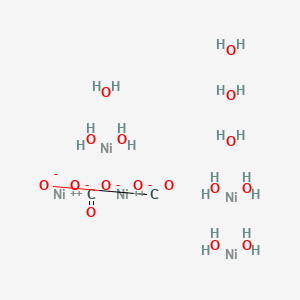
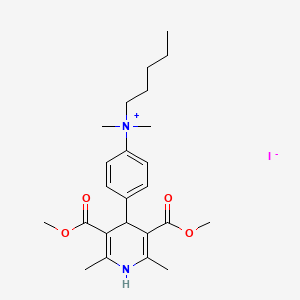
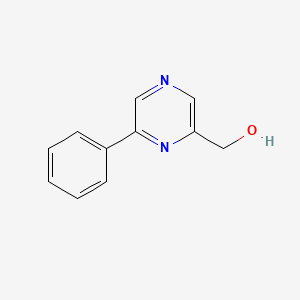
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
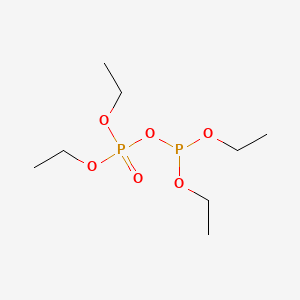
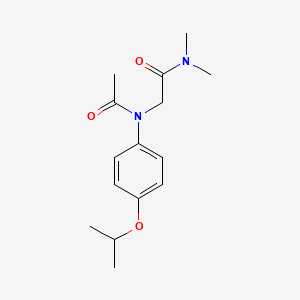
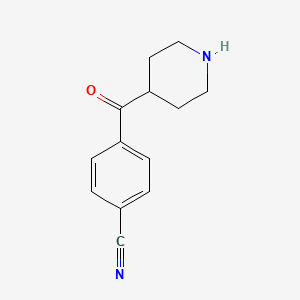
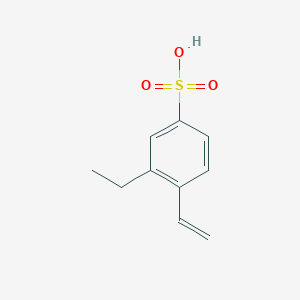
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
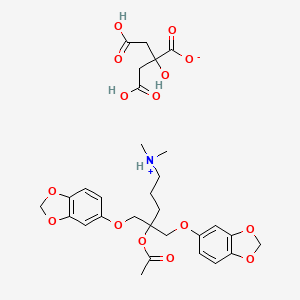
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
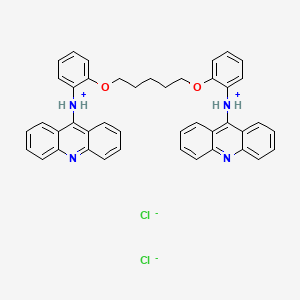
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
